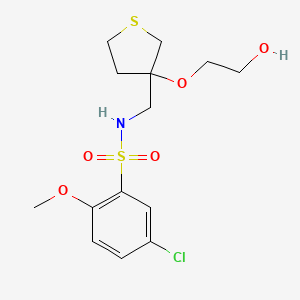

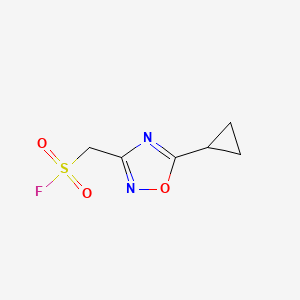

![molecular formula C21H26N2O5S2 B2531007 8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-14-0](/img/structure/B2531007.png)

8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane" is a complex organic molecule that appears to be related to the spirocyclic compounds discussed in the provided papers. These spirocyclic compounds are of interest due to their potential in producing biologically active compounds and their unique stereochemical properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves starting from commercially available reagents. For instance, the synthesis of 8-oxa-2-azaspiro[4.5]decane is achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, suggesting a potential pathway for the synthesis of the compound . Additionally, the synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration indicates that controlled stereochemistry is an important aspect of synthesizing such compounds, which could be relevant for the target compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single atom that joins two rings in a bicyclic system. The compound of interest likely possesses a similar spirocyclic structure with a 1-oxa-4,8-diazaspiro[4.5]decane core. The presence of sulfonyl groups attached to the spirocyclic core would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including those that involve the migration of substituents like phenylsulfanyl groups. This migration can be acid-catalyzed and can result in the formation of single enantiomers and diastereoisomers with controlled stereochemistry . The compound "this compound" may also participate in similar reactions, which would be important for its application in the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds such as 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones show that the introduction of substituents like dimethylphenol and isobutyraldehyde can lead to the formation of tetramethylated spirocyclic compounds . These modifications can affect properties such as solubility, melting point, and reactivity, which are crucial for the compound's potential applications.

Scientific Research Applications

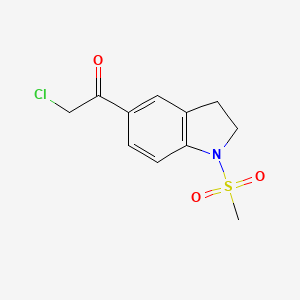

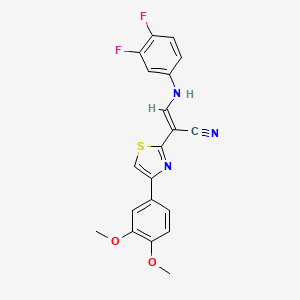

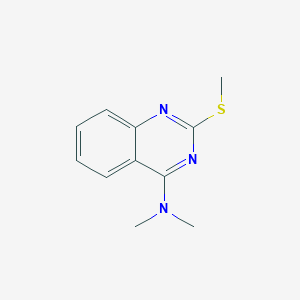

Chemical and Medicinal Significance of Sulfur-Containing Motifs

Sulfur (SVI)-containing motifs, particularly those involving sulfonyl or sulfonamide groups, play a pivotal role in medicinal chemistry. These groups contribute to the structural diversity necessary for discovering new therapeutic agents. With over 150 FDA-approved sulfur-based drugs, the significance of these motifs spans across various therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. Research emphasizes the development of less toxic, cost-effective, and highly active analogues featuring these motifs, highlighting their critical role in addressing a range of health conditions (Zhao et al., 2018).

Environmental Applications of Sulfonyl and Sulfonamide Derivatives

The environmental fate and biodegradation of sulfonyl and sulfonamide derivatives, including their roles in microbial degradation of polyfluoroalkyl chemicals, are of considerable interest. These chemicals, due to their persistence and toxic profiles, necessitate a deeper understanding of their environmental interactions and degradation pathways. Reviews have focused on microbial culture, activated sludge, and soil sediment studies, aiming to bridge the knowledge gap through laboratory investigations. This research direction is critical for assessing the environmental impacts and facilitating the regulatory actions concerning these persistent organic pollutants (Liu & Avendaño, 2013).

Analytical and Bioanalytical Applications

The development of analytical and bioanalytical methods using sulfur-containing compounds, especially sulfonamides, has revolutionized various fields, including environmental monitoring, food safety, and pharmaceutical analysis. Techniques such as capillary electrophoresis and immunoassays have been extensively applied for the detection and quantification of sulfonamide antibiotics in different matrices. These methodologies highlight the versatility of sulfur-containing motifs in enhancing analytical sensitivity and specificity, thereby contributing to safer environmental and food practices (Hoff & Kist, 2009; Fránek & Hruška, 2018).

properties

IUPAC Name |

4-(benzenesulfonyl)-8-(2,5-dimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-17-8-9-18(2)20(16-17)30(26,27)22-12-10-21(11-13-22)23(14-15-28-21)29(24,25)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZYFFGKUPXCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)